Octadecanoic-9,9,10,10-D4 acid

説明

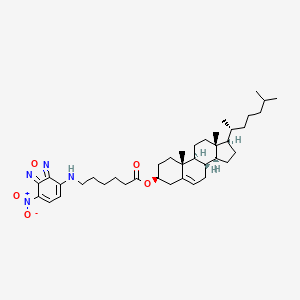

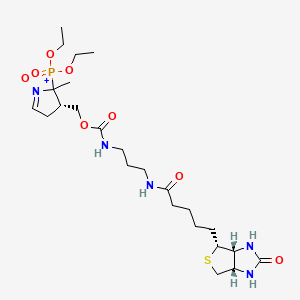

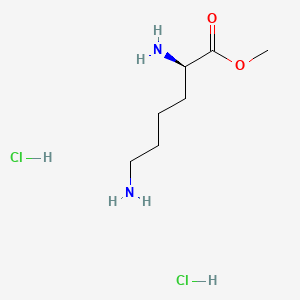

Octadecanoic-9,9,10,10-D4 acid, also known as Stearic acid-d4, is a stable isotope-labelled compound . It has a molecular formula of C18H36O2 .

Molecular Structure Analysis

The molecular structure of Octadecanoic-9,9,10,10-D4 acid consists of 18 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D2,10D2 . Physical And Chemical Properties Analysis

Octadecanoic-9,9,10,10-D4 acid has a molecular weight of 288.5 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has 16 rotatable bonds . The exact mass and monoisotopic mass of the compound are 288.296637371 g/mol .科学的研究の応用

Biolubricant Applications

Octadecanoic-9,9,10,10-D4 acid derivatives have shown potential in the formulation of biolubricants. Studies have demonstrated the successful modification of oleic acid-based compounds to enhance properties like low-temperature performance and oxidation stability, making them suitable for industrial fluids in varying temperature applications. For instance, certain synthetic esters derived from this acid have exhibited favorable low-temperature performance and higher oxidation stability, indicating their utility in biolubricant applications (Salih, Salimon, & Yousif, 2012), (Salimon, Salih, & Yousif, 2012).

Antibacterial Properties

A derivative of octadecanoic acid from neem oil has been found to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use in antibacterial applications, particularly in the development of new antibacterial agents (Pu et al., 2010).

Phase Change Materials

Studies on octadecanoic acid have revealed its effectiveness as a phase change material (PCM) for heat storage due to its high energy density and narrow phase change temperature. This material can be used in micro/nanoscale forms, with size-dependent thermal properties significant for efficient heat storage in composite PCMs (Zou, Qiu, Feng, & Zhang, 2019).

Chemical Synthesis and Catalysis

Octadecanoic acid is also utilized in chemical synthesis and catalysis. For instance, the catalytic production of 1-octadecanol from octadecanoic acid using specific catalysts in a plug flow reactor has been researched. This process highlights the potential of octadecanoic acid in various chemical transformations (Potts, Durant, Hestekin, Beitle, & Ackerson, 2014).

Acaricidal Properties

Octadecanoic acid derivatives have also been identified for their acaricidal properties. Studies show that certain derivatives can effectively combat Sarcoptes scabiei var. cuniculi, a parasite causing scabies in rabbits. This suggests potential applications in veterinary medicine and pest control (Chen et al., 2014).

Tribology

In tribology, the study of friction, wear, and lubrication, octadecanoic acid derivatives are examined for their impact on the tribological behavior of certain materials. For example, sulfurized fatty acids derived from octadecanoic acid demonstrate improved tribological properties when used as additives in lubricants (Cao, Yu, & Liu, 2000).

作用機序

Target of Action

Octadecanoic-9,9,10,10-D4 acid, also known as stearic acid-d4, is a useful isotopically labeled research compound Similar compounds have shown inhibitory activity against certain proteins .

Mode of Action

It is likely that it interacts with its targets in a manner similar to its unlabeled counterpart, octadecanoic acid

Biochemical Pathways

Stearic acid, a related compound, is known to be involved in various lipid metabolism pathways .

Result of Action

As an isotopically labeled compound, it is primarily used in research settings for the quantification of stearic acid .

特性

IUPAC Name |

9,9,10,10-tetradeuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

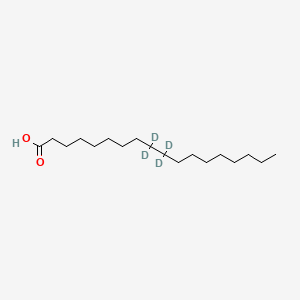

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecanoic-9,9,10,10-D4 acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)